molecular formula C16H19N5S B13356169 6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13356169
M. Wt: 313.4 g/mol
InChI Key: YERZLLPOPVXLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-mercapto-3-methyl-1,2,4-triazole with benzyl bromide in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 1-methyl-3-piperidinyl isothiocyanate to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as carbonic anhydrase or cholinesterase by binding to their active sites. The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct pharmacological activities. Its combination of benzyl and piperidinyl groups enhances its ability to interact with various biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C16H19N5S

Molecular Weight

313.4 g/mol

IUPAC Name

6-benzyl-3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H19N5S/c1-20-9-5-8-13(11-20)15-17-18-16-21(15)19-14(22-16)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3

InChI Key

YERZLLPOPVXLFU-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.